Cas no 31877-16-4 (Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite)

Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite structure
31877-16-4 structure
Product Name:Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
CAS No:31877-16-4
MF:C69H93O6P
MW:1049.44690203667
CID:308010
PubChem ID:71436935
Update Time:2025-04-19

Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite Chemical and Physical Properties

Names and Identifiers

    • Tris[2-(2-hydroxy-3-tert-butyl-5-methylbenzyl)-4-methyl-6-tert-butylphenyl]phosphite
    • 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) phosphite (3:1)
    • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, phosphite (3:1)
    • Phenol, 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
    • DTXSID301139724
    • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
    • 31877-16-4
    • Phenol, 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-methyl-, phosphite (3:1)
    • Phenol,2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, 1,1',1''-phosphite
    • Inchi: 1S/C69H93O6P/c1-40-25-46(58(70)52(31-40)64(7,8)9)37-49-28-43(4)34-55(67(16,17)18)61(49)73-76(74-62-50(29-44(5)35-56(62)68(19,20)21)38-47-26-41(2)32-53(59(47)71)65(10,11)12)75-63-51(30-45(6)36-57(63)69(22,23)24)39-48-27-42(3)33-54(60(48)72)66(13,14)15/h25-36,70-72H,37-39H2,1-24H3
    • InChI Key: XDJMVQWHMUCIMI-UHFFFAOYSA-N
    • SMILES: P(OC1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C)(OC1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C)OC1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C

Computed Properties

  • Exact Mass: 1048.67097768g/mol
  • Monoisotopic Mass: 1048.67097768g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 76
  • Rotatable Bond Count: 18
  • Complexity: 1590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 22.4
  • Topological Polar Surface Area: 88.4Ų
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